molecular formula C12H13N3O2 B029614 4-Formylaminoantipyrine CAS No. 1672-58-8

4-Formylaminoantipyrine

Cat. No. B029614
Key on ui cas rn: 1672-58-8
M. Wt: 231.25 g/mol
InChI Key: WSJBSKRPKADYRQ-UHFFFAOYSA-N
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Patent
US05760216

Procedure details

Aminopyrine hydrochloride was prepared from the free base (Aldrich) by treatment with HCl in ether. lodosobenzene (1650 mg, 7.5 mmol, prepared according to the method of Saltzman et al., Org. Synth., 43:60-61 (1963)) was added with stirring at room temperature in portions every 30 min to a solution of octachloro-octachloro tetrasulfonato Fe(III) porphyrin (6.2 mg 3.9 μmol) in 50 ml of 80:20 H2O:CH3CN containing 678 mg (3.0 mmol) of aminopyrine. Two hr after the last addition of the oxidant, the solution was evaporated under reduced pressure at 50° C. The residue was dissolved in 20 ml of aqueous Na2CO3 solution, and the solution was extracted with CH2Cl2 (3×50 ml). The organic layer was dried over Na2CO3 and evaporated under reduced pressure. The residue was chromatographed on silica gel, eluting with 1:25 methanol:methylene chloride. Seven oxidation products were obtained from the eluate (see Scheme 2): 2,3-dimethyl-4-monomethylamino-1-phenyl-3-pyrazolin5-one (AP-1); 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (AP-2); 4formylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (AP-3); 2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one (AP-4); 4-dimethylamino-3hydroxymethyl-2-methyl-1-phenyl-3-pyrazolin-5-one (AP-5); 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide (AP-6); and 4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one (AP-7), 4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one (AP-8), and 4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one (AP-9).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
octachloro-octachloro tetrasulfonato Fe(III) porphyrin
Quantity
6.2 mg
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
678 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]#[N:4].CC1N(C)N([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)C(=O)C=1N(C)C.[CH3:22][N:23]1[C:27](C)=[C:26](NC)C(=O)N1C1C=CC=CC=1.NC1C(=O)N(C2C=CC=CC=2)[N:41]([CH3:51])[C:40]=1C.C(NC1C(=O)N(C2C=CC=CC=2)N(C)C=1C)=[O:54].CN1C(C)=C(NO)C(=O)N1C1C=CC=CC=1.CN(C)C1C(=O)N(C2C=CC=CC=2)N(C)C=1CO.C(NC1C(=O)N(C2C=CC=CC=2)N(C)C=1)=O.C(NC1C(=O)N(C2C=CC=CC=2)N(C)C=1CO)=O>CCOCC.O>[CH3:26][C:27]1[N:23]([CH3:22])[N:4]([C:17]2[CH:18]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:3](=[O:54])[C:2]=1[N:41]([CH3:51])[CH3:40].[ClH:1] |f:12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=CN(N(C1=O)C1=CC=CC=C1)C
Step Five
Name
4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=C(N(N(C1=O)C1=CC=CC=C1)C)CO
Step Six
Name
octachloro-octachloro tetrasulfonato Fe(III) porphyrin
Quantity
6.2 mg
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
678 mg
Type
reactant
Smiles
CC#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)N(N1C)C=2C=CC=CC2)N(C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N(C(C(=C1C)NC)=O)C1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(N(N(C1=O)C1=CC=CC=C1)C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=C(N(N(C1=O)C1=CC=CC=C1)C)C
Step Twelve
Name
2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N(C(C(=C1C)NO)=O)C1=CC=CC=C1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=C(N(N(C1=O)C1=CC=CC=C1)C)CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lodosobenzene (1650 mg, 7.5 mmol, prepared
ADDITION
Type
ADDITION
Details
, 43:60-61 (1963)) was added
ADDITION
Type
ADDITION
Details
Two hr after the last addition of the oxidant
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of aqueous Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2 (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2CO3
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 1:25 methanol
CUSTOM
Type
CUSTOM
Details
Seven oxidation products were obtained from the eluate (see Scheme 2)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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